BI-860585
Description
Properties
Molecular Formula |
C₂₉H₂₈N₄O₂ |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
BI-860585; BI860585; BI 860585.; Unknown |
Origin of Product |
United States |
Molecular Mechanism of Action of Bi 860585
Direct Target Engagement: Dual Inhibition of mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2)
BI-860585 functions by directly binding to the kinase domain of mTOR, effectively inhibiting the activity of both mTORC1 and mTORC2. cancer.gov mTORC1 is a complex containing mTOR, Raptor, and mLST8, and is sensitive to rapamycin (B549165). nih.govnih.gov It is primarily involved in regulating protein synthesis, cell growth, and proliferation. nih.govnih.gov mTORC2, composed of mTOR, Rictor, mLST8, and Sin1, is generally considered rapamycin-insensitive and plays a crucial role in regulating cell survival, metabolism, and the actin cytoskeleton. nih.govnih.gov By inhibiting both complexes, this compound offers a more comprehensive blockade of mTOR signaling compared to rapamycin and its analogs. nih.govnih.gov
Characterization of ATP-Competitive Kinase Inhibition
This compound is characterized as an ATP-competitive inhibitor of mTOR. nih.govcancer.govbiospace.combiospectrumasia.com This means that this compound competes with adenosine (B11128) triphosphate (ATP) for binding to the active site within the kinase domain of mTOR. By occupying this site, this compound prevents ATP from binding, thereby inhibiting the catalytic activity of the enzyme. This mechanism is distinct from allosteric inhibitors like rapamycin, which bind to a different site on mTORC1 (specifically, forming a complex with FKBP12 that then binds to the FKBP12-rapamycin binding (FRB) domain of mTOR) and inhibit its activity indirectly. d-nb.infomdpi.com ATP-competitive inhibitors like this compound directly target the catalytic core, allowing for potentially more complete inhibition of mTOR kinase activity. d-nb.infomdpi.com
Modulatory Effects on mTOR Kinase Domains
While the primary mechanism involves binding to the ATP-binding site within the kinase domain, research also explores the broader modulatory effects of inhibitors like this compound on the conformation and dynamics of the mTOR kinase domain. The kinase domain of mTOR, along with other regions like the FAT and FATC domains, is crucial for its regulatory function. biorxiv.org Mutations in these domains can impact mTOR activity and inhibitor sensitivity. biorxiv.org ATP-competitive inhibitors can influence the conformational state of the kinase domain upon binding, potentially affecting its interaction with substrates and regulatory proteins. Studies on mTOR kinase domain dynamics suggest that the FAT domain plays a critical regulatory role by influencing the stability and accessibility of the catalytic cleft. biorxiv.org While specific detailed findings on how this compound directly modulates the mTOR kinase domain beyond ATP competition were not extensively detailed in the provided snippets, its ATP-competitive nature implies a direct interaction within this critical region, influencing its catalytic function.
Downstream Signaling Pathway Modulation by this compound
Inhibition of mTORC1 and mTORC2 by this compound leads to significant modulation of downstream signaling pathways, most notably the PI3K/AKT/mTOR axis.
Interruption of the Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR Axis
The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates fundamental cellular processes like cell growth, proliferation, survival, and metabolism. nih.govcancer.govnih.gov This pathway is frequently hyperactivated in various cancers. nih.govcancer.gov PI3K activation leads to the production of PIP3, which in turn recruits and activates AKT. oaepublish.com Activated AKT then phosphorylates and regulates various downstream targets, including mTORC1 (indirectly, via TSC1/TSC2 inhibition) and mTORC2 substrates. nih.govoaepublish.com mTORC2, in turn, directly phosphorylates AKT at the Ser473 site, which is crucial for full AKT activation. oaepublish.comsochob.cl
This compound, by inhibiting both mTORC1 and mTORC2, effectively interrupts this axis at multiple points. Inhibition of mTORC1 directly impacts its downstream effectors, while inhibition of mTORC2 directly impairs the crucial phosphorylation of AKT at Ser473. nih.govsochob.cl This dual blockade is particularly important because inhibiting only mTORC1 (as with rapalogs) can sometimes lead to feedback activation of the PI3K/AKT pathway, limiting the therapeutic efficacy. nih.gov By inhibiting mTORC2, this compound can counteract this feedback loop and achieve a more complete inhibition of the pathway. nih.gov
Impact on Key Effector Proteins and Their Phosphorylation States (e.g., 4E-BP1, S6K, AKT Ser473)
The inhibition of mTORC1 and mTORC2 by this compound directly impacts the phosphorylation status of key downstream effector proteins.
4E-BP1 (Eukaryotic translation initiation factor 4E-binding protein 1): mTORC1 phosphorylates 4E-BP1, leading to its dissociation from eIF4E. nih.govwikipedia.org Free eIF4E is then available to initiate cap-dependent mRNA translation, a critical step in protein synthesis. wikipedia.org Inhibition of mTORC1 by this compound prevents the phosphorylation of 4E-BP1, keeping it bound to eIF4E and thereby inhibiting cap-dependent translation and protein synthesis. nih.govnih.gov
S6K (Ribosomal protein S6 kinase): S6K (specifically S6K1 and S6K2) is another major downstream target of mTORC1. nih.govmdpi.com mTORC1 phosphorylates and activates S6K, which in turn phosphorylates the ribosomal protein S6 and other targets, promoting ribosome biogenesis and protein synthesis. nih.gov this compound-mediated inhibition of mTORC1 reduces the phosphorylation and activation of S6K. nih.gov
AKT Ser473: As mentioned earlier, mTORC2 directly phosphorylates AKT at the serine 473 residue (Ser473). oaepublish.comsochob.cl This phosphorylation is essential for the full activation of AKT. oaepublish.comsochob.cl By inhibiting mTORC2, this compound reduces the phosphorylation of AKT at Ser473, thereby impairing AKT activity. nih.govsochob.cl This is a key mechanism by which this compound impacts cell survival and other AKT-mediated processes.
These effects on 4E-BP1, S6K, and AKT Ser473 phosphorylation are central to the cellular consequences of this compound treatment.
Global Cellular Processes Affected by mTORC1/2 Inhibition
The dual inhibition of mTORC1 and mTORC2 by this compound has broad implications for various global cellular processes regulated by the mTOR pathway. These include:
Cell Growth and Proliferation: The mTOR pathway is a master regulator of cell growth and proliferation. nih.govnih.gov By inhibiting both mTORC1 (which promotes protein synthesis and cell cycle progression) and mTORC2 (which influences cell survival), this compound effectively inhibits cell growth and proliferation. cancer.govnih.gov
Cell Survival and Apoptosis: mTORC2 plays a significant role in cell survival, partly through the activation of AKT. nih.govnih.gov Inhibition of mTORC2 by this compound can impair AKT-mediated survival signals and promote apoptosis (programmed cell death). cancer.gov
Metabolism: The mTOR pathway is deeply involved in regulating cellular metabolism, including glucose and lipid metabolism. nih.govnih.gov While specific details for this compound were not extensively covered in the provided snippets, mTOR inhibition generally impacts metabolic processes.
Autophagy: mTORC1 is a negative regulator of autophagy, a cellular process for degrading and recycling damaged organelles and proteins. nih.govmdpi.com Inhibition of mTORC1 can induce autophagy. nih.govmdpi.com
Angiogenesis: The mTOR pathway can also influence angiogenesis, the formation of new blood vessels, which is important for tumor growth. nih.gov
The comprehensive inhibition of both mTOR complexes by this compound leads to a more profound impact on these cellular processes compared to inhibitors that target only one complex.
Induction of Autophagy
Autophagy is a cellular process involving the degradation and recycling of cellular components, which can play a complex role in cancer, sometimes promoting survival and at other times contributing to cell death. Inhibition of mTOR, particularly mTORC1, is a well-established mechanism for inducing autophagy nih.govnih.gov. By inhibiting mTORC1, this compound triggers the induction of autophagy in tumor cells nih.gov. This induction of autophagy is considered one of the molecular mechanisms contributing to the anti-tumor effects observed with mTOR inhibitors nih.govnih.gov.
Influence on Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The mTOR pathway is known to play a role in regulating angiogenesis cancer.gov. While the precise mechanisms by which this compound influences angiogenesis were not elaborated in detail in the provided information, its inhibitory effect on mTOR, a pathway implicated in angiogenic signaling, suggests a potential to modulate this process cancer.gov.
Preclinical Pharmacological Characterization of Bi 860585
In Vitro Studies of Inhibitory Activity
In vitro assessments have focused on the ability of BI-860585 to inhibit cellular processes in various cancer cell lines.
Assessment in Cell-Based Assays and Determination of Dose-Response Relationships
Cell-based assays are fundamental in determining the inhibitory activity and dose-response relationships of potential therapeutic agents like this compound explicyte.com. These assays measure the effect of varying concentrations of the compound on cell viability or other relevant cellular functions to determine parameters such as half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) oatext.comresearchgate.net. Studies have shown that this compound exhibits inhibitory effects on the viability of sarcoma cells with different histological features oatext.com. For instance, similar EC50 values were observed across a panel of 20 sarcoma cell lines oatext.com.
Evaluation of Antiproliferative Effects Across Diverse Cancer Cell Lines
The antiproliferative effects of this compound have been evaluated across a diverse range of cancer cell lines oatext.commdpi.com. Research indicates that this compound may have inhibitory effects on the viability of sarcoma cells oatext.com. Specifically, studies examining its effects on 20 sarcoma cell lines with different histological origins, including osteosarcoma, rhabdomyosarcoma, synovial sarcoma, and Ewing sarcoma, have been conducted oatext.com. These studies aimed to investigate the inhibitory effects of this compound on the mTOR signaling pathway within these cell lines oatext.com.
Molecular Pharmacodynamic Biomarker Responses in Cellular Models (e.g., pAKT/AKT Ratios)
Molecular pharmacodynamic biomarkers are used in cellular models to assess the biological activity of a compound and its impact on target pathways jci.orgnih.gov. Decreased AKT phosphorylation at Ser473 (pAKT) relative to total AKT (AKT) has been identified as a pharmacodynamic biomarker for mTORC2 inhibition nih.govresearchgate.netmdpi.com. Studies have shown that treatment with this compound leads to a reduction in pAKT/AKT ratios in cellular models, suggesting an impact on the intended molecular target nih.govresearchgate.netmdpi.com. For example, reductions in AKT phosphorylation have been observed in platelet-rich plasma blood samples following this compound administration nih.govresearchgate.netmdpi.com.
In Vivo Preclinical Models and Efficacy Assessment
In vivo preclinical models, such as xenografts, are utilized to evaluate the efficacy and pharmacodynamic effects of potential anticancer drugs in a more complex biological setting biotestfacility.comnih.govfrontiersin.orgmdpi.com.
Antitumor Activities in Xenograft Models
Xenograft models, often involving the transplantation of human cancer cells into immunodeficient mice, are commonly used to assess the antitumor activities of investigational agents biotestfacility.comnih.govfrontiersin.org. This compound has shown strong preclinical efficacy against various sarcoma types in such models nih.govresearchgate.net. Studies have investigated the antitumor activities of this compound in preclinical models of sarcoma oatext.com. While the specific details of tumor reduction or growth inhibition in these models would typically be presented with data, the research indicates that this compound demonstrates antitumor effects in these in vivo settings oatext.comnih.govresearchgate.net. In vivo drug response testing of xenografts has been conducted with this compound scispace.com.
Pharmacodynamic Biomarker Analysis in Preclinical Animal Models
Pharmacodynamic biomarker analysis in preclinical animal models helps to confirm target engagement and understand the biological effects of the compound in a living system jci.orgbiotestfacility.commdpi.comnih.gov. Similar to in vitro studies, changes in molecular markers within tumor tissue or surrogate tissues can be assessed jci.orgnih.govquantumleaphealth.org. For this compound, pharmacodynamic biomarker analysis in preclinical animal models would likely involve examining the impact on the mTOR pathway, potentially through assessing pAKT/AKT ratios or other downstream effectors, consistent with its mechanism of action as an mTORC1/2 inhibitor nih.govresearchgate.netmdpi.com. While specific data from animal models were not extensively detailed in the provided snippets, the principle of conducting such analyses to evaluate the biological activity of this compound in vivo is established jci.org.
Therapeutic Potential and Disease Mechanism Insights from Preclinical Studies
Role in Overcoming Mechanisms of Therapeutic Resistance
Resistance to targeted therapies, including inhibitors of the PI3K/AKT/mTOR pathway, represents a major challenge in oncology. Preclinical studies and the subsequent design of agents like BI-860585 have aimed to address these resistance mechanisms by more comprehensively inhibiting key nodes within this crucial signaling network.
First-generation mTOR inhibitors, often referred to as rapalogs, primarily target mTORC1 through an allosteric mechanism. While demonstrating some clinical activity, their effectiveness can be limited by intrinsic and acquired resistance mechanisms. One significant mechanism involves the activation of feedback loops that lead to the upregulation of mTORC2 signaling. mTORC2, in turn, can phosphorylate and activate AKT, thereby bypassing the mTORC1 blockade and sustaining cell survival and proliferation newdrugapprovals.orggoogle.com.
This compound was designed as an ATP-competitive inhibitor capable of inhibiting both mTORC1 and mTORC2 newdrugapprovals.orggoogle.com. By simultaneously targeting both complexes, this compound is hypothesized to overcome the resistance mediated by mTORC2 activation that can occur with selective mTORC1 inhibition. Preclinical rationale supports that dual inhibition provides a more complete blockade of the PI3K/AKT/mTOR pathway, thereby preventing the compensatory activation of survival signals downstream of mTORC2 newdrugapprovals.org. This comprehensive inhibition is intended to be more effective in contexts where feedback activation of mTORC2 contributes to resistance to mTORC1-selective agents.
The PI3K/AKT/mTOR pathway is frequently hyperactivated in hormone receptor-positive (HR+) breast cancers and plays a role in both de novo and acquired resistance to endocrine therapy. Preclinical studies have indicated that aberrant signaling through this pathway can contribute to reduced sensitivity to agents like aromatase inhibitors. newdrugapprovals.org Combinations of mTOR inhibitors and endocrine therapy have been investigated as a strategy to overcome this resistance.
The rationale for combining an mTOR inhibitor like this compound with endocrine therapy in HR+ cancers stems from the preclinical understanding of the interplay between estrogen receptor signaling and the PI3K/AKT/mTOR pathway. Activation of the PI3K/AKT/mTOR pathway can promote cell proliferation and survival even in the presence of endocrine blockade. By inhibiting mTORC1 and mTORC2, this compound aims to suppress this compensatory signaling, thereby potentially restoring or enhancing sensitivity to endocrine agents such as exemestane (B1683764) newdrugapprovals.org. The evaluation of this compound in combination with exemestane in clinical trials is based on this preclinical premise, seeking to translate the understanding of resistance mechanisms into improved therapeutic strategies for HR+ cancers newdrugapprovals.orgnewdrugapprovals.orgevitachem.com.
The table below summarizes the key preclinical insights into resistance mechanisms addressed by this compound:
| Resistance Mechanism Addressed | Role of the Mechanism | How this compound Addresses It | Preclinical Rationale/Evidence Basis |
| Feedback activation of mTORC2 after mTORC1 inhibition | Sustains AKT activation, bypassing mTORC1 blockade and promoting cell survival. newdrugapprovals.org | Dual ATP-competitive inhibition of both mTORC1 and mTORC2. newdrugapprovals.orggoogle.com | Designed to provide a complete pathway blockade; preclinical models predicted overcoming this bypass. newdrugapprovals.org |
| PI3K/AKT/mTOR pathway hyperactivation in HR+ cancers | Contributes to reduced sensitivity and resistance to endocrine therapy. newdrugapprovals.org | Inhibition of key nodes in the pathway to suppress compensatory signaling. newdrugapprovals.org | Preclinical studies suggest synergy between mTOR inhibition and endocrine therapy. newdrugapprovals.org |
While the provided search results include information from a Phase 1 clinical trial, the description of this compound as being "designed to overcome mTORC1 inhibition resistance" and the rationale for combining it with exemestane in the context of hormone receptor-positive cancers are rooted in preclinical investigations into the underlying resistance mechanisms newdrugapprovals.orgevitachem.com. The observations from early clinical evaluation serve to provide insights that align with and support these preclinical hypotheses regarding the compound's activity against resistant disease.
Chemical Structure Activity Relationships and Compound Design
Structural Classification as an ATP-Competitive Serine/Threonine Kinase Inhibitor
BI-860585 is classified as a potent and selective ATP-competitive inhibitor of the mTOR serine/threonine kinase. biospace.comnih.gov It targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). biospace.comnih.gov ATP-competitive inhibitors bind to the ATP-binding site of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This mechanism of action distinguishes them from allosteric inhibitors like rapalogs.
Comparative Analysis with Other mTOR Inhibitors (e.g., Rapalogs, Second-Generation mTORC1/2 Inhibitors)
mTOR inhibitors can be broadly categorized into several classes based on their mechanism of action and target specificity.
Rapalogs: This first generation of mTOR inhibitors, including sirolimus (rapamycin), everolimus, and temsirolimus, primarily exert their effects by forming a complex with the intracellular protein FKBP12, which then allosterically inhibits mTORC1. mims.commims.comguidetopharmacology.orgwikipedia.org Rapalogs generally show limited inhibition of mTORC2. nih.gov Examples include Sirolimus (rapamycin), Everolimus, and Temsirolimus. guidetopharmacology.orgwikipedia.orgwikipedia.orgguidetopharmacology.orgguidetopharmacology.orgfishersci.canih.gov
Second-Generation mTORC1/2 Inhibitors: These compounds, including this compound, AZD8055, INK-128 (sapanisertib), OSI-027, and CC-223, are designed to directly target the ATP-binding site of mTOR, leading to complete inhibition of both mTORC1 and mTORC2. nih.govwikipedia.org This dual inhibition is intended to overcome some of the limitations of rapalogs, such as incomplete mTORC1 inhibition and feedback activation of the PI3K/AKT pathway. nih.gov
A comparative overview of these inhibitor types and specific examples is presented in the table below:
| Inhibitor Type | Mechanism of Action | Primary Target(s) | Examples |
| First Generation (Rapalogs) | Allosteric | mTORC1 | Sirolimus, Everolimus, Temsirolimus |
| Second Generation (ATP-Competitive) | ATP-Competitive | mTORC1 and mTORC2 | This compound, AZD8055, INK-128, OSI-027, CC-223 |
Data from a phase 1 trial indicated that this compound demonstrated antitumor activity both as a single agent and in combination with other therapies in patients with advanced solid tumors. nih.govresearchgate.net Disease control rates were observed with this compound monotherapy and in combination. researchgate.net
Theoretical Framework for Structure-Activity Relationship (SAR) Studies Applied to mTORC1/2 Inhibitors
The theoretical framework for SAR studies in the context of mTORC1/2 inhibitors like this compound involves elucidating the relationship between the chemical structure of a compound and its inhibitory activity against mTOR. This typically involves computational and experimental approaches.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to build mathematical models that correlate molecular descriptors (representing structural, electronic, and energetic parameters) with biological activity (e.g., mTOR inhibition). mdpi.comdovepress.comtermedia.pl These models can help identify key structural features influencing potency and selectivity. Studies have employed methods like partial least squares (PLS) regression to build QSAR models for mTOR inhibitors. dovepress.com
Molecular docking is another crucial computational method used to predict the binding mode and interactions of inhibitors within the ATP-binding site of mTOR. termedia.plkau.edu.sa This provides insights into the specific residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity. Comparing the docking poses of different inhibitors can help explain differences in their potency and selectivity profiles. termedia.pl
Theoretical studies exploring the inhibitory mechanism of compounds like OSI-027 through structural details of their binding to mTOR have been conducted. kau.edu.sa These studies often involve analyzing the interactions between the inhibitor and specific residues in the mTOR catalytic site. kau.edu.sa
Exploration of Analogues and Derivatives with Modified Potency or Selectivity Profiles
The development of mTORC1/2 inhibitors often involves the exploration of analogues and derivatives to optimize their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This process is guided by SAR studies and computational modeling.
By systematically modifying specific parts of the core chemical structure of a lead compound like this compound, researchers can investigate the impact of these changes on its interaction with mTOR and other kinases. This iterative process helps in identifying structural motifs that are critical for potent and selective inhibition of mTORC1 and mTORC2.
While specific details regarding the exploration of this compound analogues and derivatives in the publicly available literature are limited, the general approach in the field of mTOR inhibitor development involves synthesizing compounds with variations in substituents, linkers, and core scaffolds. The goal is to improve target binding affinity, reduce off-target effects (e.g., on PI3K isoforms), and enhance desirable properties for therapeutic use.
The development of new mTOR-specific inhibitors, including mTORC1/mTORC2 dual inhibitors, has stemmed from screening and drug discovery efforts. wikipedia.org These efforts often involve studying series of compounds, sometimes derived from scaffolds like morpholino pyrazolopyrimidine, to identify those with optimal inhibitory profiles. wikipedia.org
Future Directions and Advanced Preclinical Research Methodologies
Exploration of Novel Combinatorial Strategies with Other Targeted Agents in Preclinical Models
Preclinical research is actively exploring the potential of combining mTOR inhibitors with other therapeutic agents to enhance efficacy and overcome resistance mechanisms. The rationale for such combinations stems from the interconnectedness of the PI3K/AKT/mTOR pathway with other signaling cascades crucial for tumor growth and survival. Early clinical evaluation of BI-860585 included combinations with exemestane (B1683764) and paclitaxel (B517696), showing promising disease control rates in a Phase 1 setting. avantiresearch.comnewdrugapprovals.orgdrugbank.comnewdrugapprovals.org Furthermore, preclinical strategies may involve combining this compound with inhibitors of other key pathways. For instance, a planned Phase 1b trial aimed to investigate the combination of this compound with XP-102 (BI 882370), a pan-RAF inhibitor, in colorectal cancer, highlighting the interest in targeting parallel or downstream pathways. avantiresearch.comgoogle.comgoogle.comnewdrugapprovals.org Preclinical models allow for systematic evaluation of the synergy, antagonism, or additive effects of such combinations, providing data to inform the selection of rational drug partners. The goal is to identify combinations that can lead to more profound and durable anti-tumor responses.
Identification and Validation of Predictive Biomarkers for Response and Resistance in Preclinical Settings
Identifying biomarkers that can predict response or resistance to this compound is critical for patient stratification and optimizing therapeutic outcomes. Preclinical studies have begun to explore potential markers. In a Phase 1 study, decreased AKT phosphorylation at Ser473 was observed following this compound administration, serving as a pharmacodynamic marker of mTORC2 inhibition. newdrugapprovals.org While this indicates target engagement, a clear correlation between this marker and disease control was not established in that trial, suggesting the need for identifying more robust predictive biomarkers. newdrugapprovals.org In preclinical sarcoma models, the IGF-1 receptor was suggested as a potential predictive biomarker for response to inhibitors, including this compound, although further investigation into the underlying molecular mechanisms is warranted. nih.gov Research using colorectal cancer models treated with this compound indicated difficulty in identifying common features among responders, pointing to complex mechanisms influencing sensitivity. Future preclinical research should focus on comprehensive molecular profiling of tumor models to identify genetic alterations, protein expression patterns, or other molecular signatures that correlate with sensitivity or resistance to this compound. This could involve analyzing components of the PI3K/AKT/mTOR pathway itself, as well as interacting pathways and the tumor microenvironment.
Utilization of Advanced In Vitro and In Vivo Preclinical Models (e.g., Patient-Derived Organoids, Complex Co-Culture Systems)
Advanced preclinical models are increasingly valuable for evaluating the efficacy of agents like this compound and understanding the complexities of tumor biology. Patient-derived organoids (PDOs), three-dimensional cultures derived from patient tumors, are gaining prominence as models that better recapitulate the heterogeneity and genetic makeup of original tumors compared to traditional 2D cell lines. This compound has been evaluated in colorectal cancer-derived organoid cultures, demonstrating their utility in assessing drug response in a more physiologically relevant context. These models allow for high-throughput screening and can potentially serve as a platform for predicting patient response. Complex co-culture systems, incorporating different cell types found in the tumor microenvironment such as stromal cells, endothelial cells, and immune cells, offer further refinement by mimicking the intricate interactions that influence tumor behavior and drug response. While specific studies of this compound in complex co-culture systems were not highlighted in the search results, this methodology holds significant potential for future preclinical investigations to evaluate the impact of the tumor microenvironment on this compound activity and to test combinations with agents targeting the stroma or immune system. Patient-derived xenograft (PDX) models, where patient tumor tissue is implanted into immunocompromised mice, also remain important in vivo tools for evaluating drug efficacy and studying tumor biology in a living system.
Q & A
Q. What is the mechanism of action of BI-860585 in preclinical cancer models, and how does it align with mTORC1/2 inhibition?
this compound is a selective mTORC1/2 inhibitor that disrupts the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation and survival. Preclinical studies using colorectal tumor-derived organoids demonstrated that this compound inhibits mTORC1/2 activity, leading to reduced phosphorylation of downstream targets like S6K and 4EBP1. However, protein expression levels of p85 (PI3K regulatory subunit), p110β (PI3K catalytic subunit), and PTEN did not correlate with drug response, suggesting context-dependent resistance mechanisms .
Q. What experimental models are recommended for evaluating this compound efficacy in solid tumors?
Patient-derived organoid (PDO) cultures are a robust preclinical model for studying BI-860584. In a study of 38 colorectal tumor organoids, 50% (19/38) responded to treatment, with sensitivity observed in PIK3CA/PTEN-mutant and KRAS wild-type models. Resistance occurred in PIK3CA/KRAS-mutant organoids, highlighting the need for genetic stratification in experimental design .
Q. What are the standard protocols for dosing and response assessment in this compound studies?
Pharmacological experiments should report half-maximal inhibitory concentrations (IC50) or half-maximal effective concentrations (EC50) using dose-response curves. For example, in organoid studies, this compound is typically administered at concentrations ranging from 1 nM to 10 µM over 72 hours, with viability assessed via ATP-based assays. Statistical validation (e.g., ANOVA with post-hoc tests) is required to confirm significance .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound response data, such as resistance in PIK3CA/KRAS-mutant organoids?
Contradictory outcomes (e.g., sensitivity vs. resistance in genetically similar models) necessitate multi-omics analysis. In resistant PIK3CA/KRAS-mutant organoids, proteomic profiling via platforms like DigiWest can identify bypass signaling pathways (e.g., RTK activation). Comparative analysis of phosphoproteomic data before and after treatment may reveal compensatory mechanisms, such as ERK/MAPK upregulation .
Q. What methodological considerations are critical for designing combination therapies with this compound?
Synergy studies should follow the Chou-Talalay method to calculate combination indices (CI). For example, combining this compound with RTK inhibitors (e.g., gefitinib, afatinib) requires staggered dosing to account for feedback loops. Pilot experiments should include time-course analyses to optimize sequential vs. concurrent administration .
Q. How can researchers validate the reproducibility of this compound findings across heterogeneous tumor models?
Replicate experiments must include:
- Positive controls : mTOR inhibitors with known efficacy (e.g., rapamycin).
- Negative controls : Untreated organoids or vehicle-only groups.
- Technical replicates : Triplicate wells per condition to assess intra-assay variability.
- Biological replicates : Organoids from ≥3 independent donors to account for inter-patient heterogeneity .
Methodological Guidelines
Q. How should researchers address ethical and reproducibility standards in this compound studies?
- Ethical compliance : Adhere to Declaration of Helsinki principles for human-derived samples. Include IRB approval details and informed consent documentation in the "Materials and Methods" section .
- Data transparency : Publish raw viability curves, dose-response data, and statistical code in supplementary materials. Use platforms like Figshare or Zenodo for open access .
Q. What statistical approaches are recommended for analyzing heterogeneous response data?
- Principal component analysis (PCA) : To identify outliers in high-dimensional datasets (e.g., proteomic profiles).
- Survival analysis : Kaplan-Meier curves for in vivo studies comparing progression-free survival in treated vs. control cohorts.
- Machine learning : Random forest classifiers to predict response based on mutational status and protein expression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
